(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid
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Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid is a synthetic compound used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group of amino acids during peptide synthesis. The compound’s structure includes a bromobutanoic acid moiety, which adds to its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid typically involves the protection of the amino group of an amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The bromobutanoic acid moiety can be introduced through a substitution reaction involving the corresponding butanoic acid derivative and a brominating agent like phosphorus tribromide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle the protection and deprotection steps efficiently. The use of high-purity reagents and solvents ensures the production of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Bromination: Phosphorus tribromide or N-bromosuccinimide (NBS) in an appropriate solvent.
Coupling: Carbodiimides like dicyclohexylcarbodiimide (DCC) or uronium salts like HATU in the presence of a base.
Major Products Formed
Fmoc-Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Substituted Derivatives: Substitution of the bromine atom with various nucleophiles results in a range of derivatives with different functional groups.
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The compound exerts its effects primarily through its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides and proteins. The bromobutanoic acid moiety can also participate in various chemical reactions, adding to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-chlorobutanoic acid: Similar structure but with a chlorine atom instead of bromine.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-iodobutanoic acid: Similar structure but with an iodine atom instead of bromine.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-fluorobutanoic acid: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid lies in its specific reactivity due to the presence of the bromine atom. Bromine is a good leaving group, making the compound highly reactive in substitution reactions. This reactivity can be exploited in the synthesis of various derivatives and in peptide coupling reactions.
Properties
IUPAC Name |
4-bromo-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUVVOOOVOSSKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCBr)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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